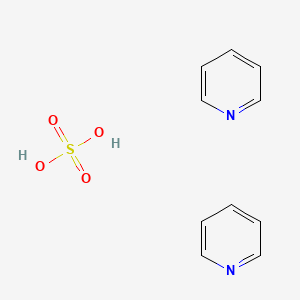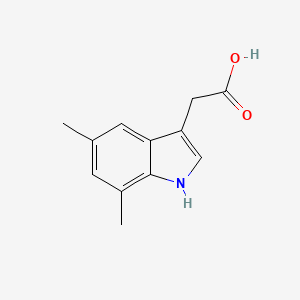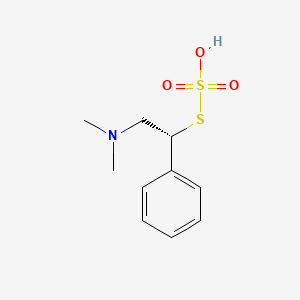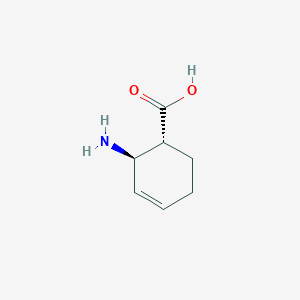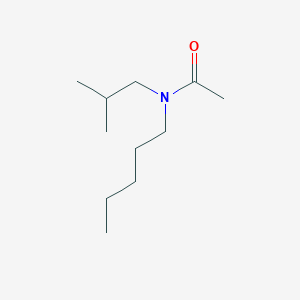![molecular formula C9H16N2 B13802594 Octahydro-2,6-methanopyrido[1,2-a]pyrazine CAS No. 7198-49-4](/img/structure/B13802594.png)
Octahydro-2,6-methanopyrido[1,2-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Methano-2H-pyrido[1,2-a]pyrazine,octahydro-(8CI) is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural framework, which includes a fused bicyclic system. The compound’s pharmacophoric properties make it a valuable target for drug discovery and development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Methano-2H-pyrido[1,2-a]pyrazine,octahydro-(8CI) can be achieved through various synthetic routes. One notable method involves a serendipitous one-pot synthesis via a nitro-Mannich reaction. This reaction leads to the formation of the octahydro-2H-pyrazino[1,2-a]pyrazine core, representing the shortest access to this pharmacologically relevant heterobicyclic system .
Another approach involves a multi-step synthesis starting from ethyl 1,4-dibenzylpiperazine-2-carboxylate, which undergoes several transformations to yield the desired compound . Additionally, peptide synthesis approaches have been employed, sequentially forming the piperazine rings by lactamization of α-amino acid precursors .
Industrial Production Methods
Industrial production methods for 2,6-Methano-2H-pyrido[1,2-a]pyrazine,octahydro-(8CI) are not extensively documented. the scalability of the synthetic routes mentioned above can be optimized for industrial applications, ensuring efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Methano-2H-pyrido[1,2-a]pyrazine,octahydro-(8CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield fully reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly involving nitro group displacement.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2,6-Methano-2H-pyrido[1,2-a]pyrazine,octahydro-(8CI), each with unique pharmacological properties .
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable scaffold for the synthesis of novel heterocyclic compounds.
Biology: It has been investigated for its role as a β-turn mimetic and as a 5-HT2C receptor agonist.
Mécanisme D'action
The mechanism of action of 2,6-Methano-2H-pyrido[1,2-a]pyrazine,octahydro-(8CI) involves its interaction with specific molecular targets and pathways. For instance, as a 5-HT2C receptor agonist, the compound binds to the receptor, modulating its activity and influencing various physiological processes . Similarly, its inhibitory effects on IgE, renal outer medullary potassium channels, ubiquitin-specific peptidase 30, and KRASG12C involve specific binding interactions that disrupt the normal function of these targets .
Comparaison Avec Des Composés Similaires
2,6-Methano-2H-pyrido[1,2-a]pyrazine,octahydro-(8CI) can be compared with other similar compounds, such as:
Octahydro-2H-pyrazino[1,2-a]pyrazines: These compounds share a similar core structure but differ in their substitution patterns and pharmacological properties.
Piperazine derivatives: While piperazine derivatives also contain a bicyclic system, their structural and functional properties vary significantly from 2,6-Methano-2H-pyrido[1,2-a]pyrazine,octahydro-(8CI).
The uniqueness of 2,6-Methano-2H-pyrido[1,2-a]pyrazine,octahydro-(8CI) lies in its specific structural framework and its diverse range of pharmacological activities, making it a valuable compound for further research and development .
Propriétés
Numéro CAS |
7198-49-4 |
|---|---|
Formule moléculaire |
C9H16N2 |
Poids moléculaire |
152.24 g/mol |
Nom IUPAC |
1,8-diazatricyclo[5.3.1.03,8]undecane |
InChI |
InChI=1S/C9H16N2/c1-2-8-6-10-4-5-11(8)9(3-1)7-10/h8-9H,1-7H2 |
Clé InChI |
CSIZQDQNKWZUHD-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CN3CCN2C(C1)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



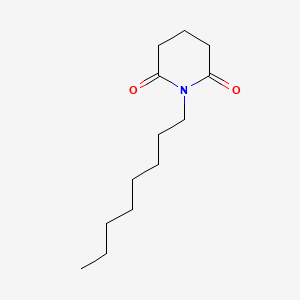
![Acetamide,N-[6-amino-1,2,3,4-tetrahydro-1,3-bis(2-methylpropyl)-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13802531.png)



![Benzoic acid, 4-[1-[[[2-chloro-5-[[4-(2,4-dipentylphenoxy)-1-oxobutyl]amino]phenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-](/img/structure/B13802558.png)
